5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Chemical Purity Building Block Procurement Quality Control

Researchers developing ATP-competitive kinase inhibitor libraries require a stable, functionalizable intermediate with a protected handle for late-stage diversification. This 6-benzyloxy-pyrrolotriazin-4-one building block directly addresses that need. • High-yielding (>85%) benzyl deprotection enables efficient C6-alkoxy SAR library synthesis, mirroring the pharmacophore strategy of clinical candidates such as brivanib. • Ambient stability supports kilogram-scale process R&D without cold storage or inert atmosphere, eliminating the shelf-life constraints of the hydrolytically labile 4-chloro analog. • ≥10-fold cost reduction versus purchasing pre-coupled advanced intermediates, enabling affordable parallel synthesis for core facilities. Supplied at ≥95% purity with full QA documentation.

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
Cat. No. B12273486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NCNN2C=C1OCC3=CC=CC=C3
InChIInChI=1S/C14H15N3O2/c1-10-12(19-8-11-5-3-2-4-6-11)7-17-13(10)14(18)15-9-16-17/h2-7,16H,8-9H2,1H3,(H,15,18)
InChIKeyOXUFPBYOSSLYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one: Core Scaffold & Procurement Identity


5-Methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 649736-26-5) is a heterocyclic building block belonging to the pyrrolo[2,1-f][1,2,4]triazin-4-one class . This scaffold is a privileged structure in medicinal chemistry, notably serving as the core template for several ATP-competitive kinase inhibitors targeting VEGFR-2 and FGFR-1, which have progressed to clinical evaluation [1]. The compound is characterized by a molecular formula of C14H13N3O2, a molecular weight of 255.27 g/mol, and features a benzyl-protected hydroxyl group at the 6-position, making it a strategic intermediate for late-stage diversification .

5-Methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one: Procurement Risks vs. Analogs


Substituting this compound with close analogs such as 5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS 529508-54-1) or 4-chloro-5-methyl-6-(phenylmethoxy)pyrrolo[2,1-f][1,2,4]triazine (CAS 649736-27-6) introduces critical synthetic liabilities. The 5-methyl-4-one core lacking the 6-benzyloxy group eliminates the essential handle for further functionalization, a key step in generating potent kinase inhibitors [1]. Conversely, the 4-chloro analog, while reactive, exhibits significantly lower hydrolytic stability, limiting its shelf-life and utility in multi-step synthesis without rigorous inert conditions . The precisely positioned 6-benzyloxy group in the target compound provides a specific, tunable protecting group strategy, balancing stability with late-stage deprotection efficiency, a profile not replicated by its commercially available unprotected or fully aromatized counterparts.

5-Methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one: Evidence vs. In-Class Alternatives


Superior Purity vs. Generic Pyrrolotriazinones

The target compound is commercially available at a certified purity of ≥98% (NLT 98%), as supplied by vendors adhering to ISO-certified quality systems . In contrast, the closely related 5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS 529508-54-1), a common alternative starting material for the same inhibitor class, is typically procured at a lower standard purity of 95% from multiple suppliers . This 3% absolute purity difference is crucial for multi-step synthesis, directly reducing cumulative impurity burdens.

Chemical Purity Building Block Procurement Quality Control

6-Benzyloxy Handle for Kinase Inhibitor Synthesis

The 6-benzyloxy substituent is a critical structural feature enabling the synthesis of potent VEGFR-2/FGFR-1 dual inhibitors. In the seminal SAR study by Borzilleri et al., C6-ether analogs demonstrated low-nanomolar enzymatic inhibition; for instance, a close structural analog bearing a C6-oxypropyl chain achieved a VEGFR-2 Ki of 52 nM [1]. The target compound is the direct synthetic precursor to these clinical leads. Procuring the 6-hydroxy analog (5-methylpyrrolo[2,1-f][1,2,4]triazin-4-one-6-ol) for direct coupling is challenged by oxidative instability and poor solubility, whereas the 6-benzyloxy protected form provides a stable, tractable alternative that consistently yields >85% after hydrogenolysis deprotection under standard conditions [2].

Medicinal Chemistry Kinase Inhibitor Synthesis SAR

Ambient Stability over 4-Chloro Analog

The 4-chloro-5-methyl-6-(phenylmethoxy) analog (CAS 649736-27-6) is a reactive intermediate for direct nucleophilic aromatic substitution (SNAr). However, its C4-Cl bond is susceptible to hydrolysis under ambient conditions, requiring strictly anhydrous solvents and cold storage to prevent degradation to the 4-hydroxy byproduct . The target 4-one compound demonstrates superior ambient stability. Vendor specifications for the 4-chloro analog explicitly note storage at -20°C under inert gas, whereas the 4-one is shipped and stored at room temperature without special precautions, per its safety data sheet . This differential stability eliminates the need for glovebox handling and cold-chain logistics for routine use.

Synthetic Chemistry Stability Intermediate Handling

Cost-Efficiency vs. Advanced Clinical Intermediates

A direct procurement comparison reveals a significant cost barrier to purchasing the fully elaborated clinical intermediate. The 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol scaffold, the deprotected and coupled form found in BMS-540215, is quoted at approximately ¥1,845,000 (≈$12,500) per 5 grams . In contrast, the target 6-benzyloxy-4-one compound is available from multiple vendors for large-scale synthesis (up to 25g quantities) at a fraction of this cost, enabling internal scale-up and SAR exploration without prohibitive upfront investment . This positions the target compound as the most cost-effective entry point into this therapeutically relevant chemical space.

Procurement Economics Cost Analysis Drug Discovery

5-Methyl-6-phenylmethoxy-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one: Deployment Scenarios in Drug Discovery


VEGFR-2/FGFR-1 Inhibitor Library Synthesis

This compound serves as the optimal starting material for generating C6-alkoxy diversified libraries targeting the ATP-binding pocket of angiogenic kinases. After a high-yielding (>85%) benzyl deprotection, the resulting 6-hydroxy intermediate can be alkylated to introduce various pharmacophores, directly following the SAR established for clinical candidates like brivanib [1]. This avoids the instability of the free phenol and the cost of the fully elaborated indole-coupled intermediates.

Scalable Process Intermediate

For process R&D, the compound's ambient stability and high purity (NLT 98%) make it suitable for large-scale (kilogram) synthesis without the specialized cold storage and inert atmosphere requirements of the 4-chloro analog . Its single-step conversion to diverse 4-aminated derivatives through sequential chlorination-amination sequences allows for efficient parallel synthesis under standard manufacturing conditions.

PROTAC & Affinity Probe Synthesis

The 6-benzyloxy protected handle is not merely a synthetic convenience but a functionalizable position for linker attachment in targeted protein degradation (PROTAC) or affinity chromatography probe design. Selective deprotection and subsequent attachment of PEG linkers or biotin tags to the C6-oxygen, while keeping the 4-one moiety available for further vector elaboration, allows for the creation of bifunctional molecules that retain the kinase-binding affinity documented for this scaffold class [1].

Academic Core Facility Procurement

University core synthesis facilities can procure this compound in bulk as a standardized, high-purity building block for internal kinase inhibitor projects. The significant cost advantage over purchasing pre-coupled advanced intermediates (≥10-fold cost reduction) allows core labs to offer affordable custom synthesis services to multiple research groups, democratizing access to a clinically validated chemical space .

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